molecular formula C19H19N3O6S B11008260 methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-(2-methoxy-2-oxoethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-(2-methoxy-2-oxoethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11008260
M. Wt: 417.4 g/mol
InChI Key: UVCNOFUBBPDSJC-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features an indole moiety, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted indole and thiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[2-(4-METHOXY-1H-INDOL-1-YL)ACETYL]AMINO}-5-(2-METHOXY-2-OXOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of indole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-5-(2-methoxy-2-oxoethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O6S/c1-26-13-6-4-5-12-11(13)7-8-22(12)10-15(23)20-19-21-17(18(25)28-3)14(29-19)9-16(24)27-2/h4-8H,9-10H2,1-3H3,(H,20,21,23)

InChI Key

UVCNOFUBBPDSJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC(=C(S3)CC(=O)OC)C(=O)OC

Origin of Product

United States

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